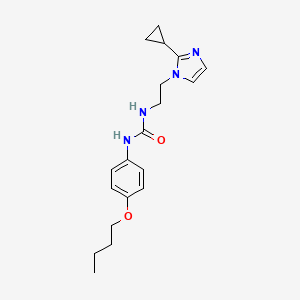

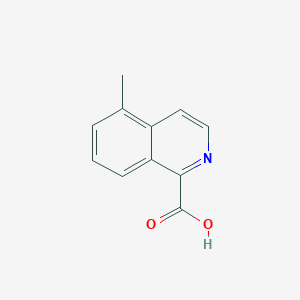

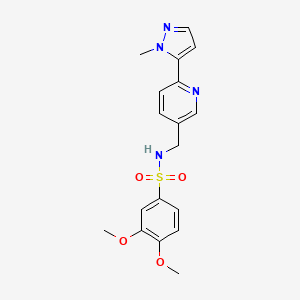

![molecular formula C9H9N3OS B2506783 3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 929971-59-5](/img/structure/B2506783.png)

3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione" is a heterocyclic molecule that is not directly described in the provided papers. However, the papers do discuss various structurally related 1,2,4-triazole derivatives, which are of interest due to their potential biological activities. These compounds are characterized by a triazole ring, a feature that is shared with the compound . The papers provided focus on the synthesis, structural characterization, and biological activity of similar triazole derivatives, which can offer insights into the properties and reactivity of the compound of interest .

Synthesis Analysis

The synthesis of related triazole compounds typically involves the reaction of different starting materials to introduce various substituents onto the triazole ring. For example, the synthesis of one compound involved the reaction of an amino-triazole derivative with an aldehyde in the presence of hydrochloric acid, followed by recrystallization from ethanol . This method reflects a common strategy for synthesizing triazole derivatives, which may be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using X-ray crystallography, as well as computational methods such as Density Functional Theory (DFT). These analyses provide detailed information on bond lengths, angles, and the overall geometry of the molecule. For instance, the crystal structure of one derivative revealed the planarity of the triazole ring and its dihedral angles with adjacent benzene rings . Such structural information is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to their bifunctional nature, acting as electron donors and reacting with electrophilic reagents. The presence of substituents on the triazole ring can influence the reactivity and the type of reactions the compound can undergo. For example, the presence of a thione group can make the molecule a potential nucleophile, capable of forming bonds with electrophilic centers in biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as dipole moment, polarizability, and hyperpolarizability, are often investigated using computational methods. These properties are indicative of the molecule's behavior in different environments and its potential as a drug candidate. For example, the electrostatic potential surface can reveal regions of the molecule that are likely to participate in interactions with other molecules, which is important for understanding its mechanism of action . Additionally, the vibrational spectra and NMR chemical shifts provide information on the dynamic aspects of the molecule's structure .

Scientific Research Applications

Antioxidative Activity

Derivatives of 1,2,4-triazole-thiones, including those related to the specified compound, have been synthesized and evaluated for their antioxidative activity. Notably, one derivative exhibited significant antioxidant activity, surpassing the antibiotic control (cefazolin) by 2.5 times (Tumosienė et al., 2014).

Electronic and Luminescent Properties

A study on a similar compound, 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, highlighted its potential in electronic and luminescent applications. This compound displayed significant nonlinear optical properties, suggesting its utility in photonics and electronics (Nadeem et al., 2017).

properties

IUPAC Name |

5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-6-2-3-7(13-6)4-5-8-10-9(14)12-11-8/h2-5H,1H3,(H2,10,11,12,14)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNYUEONBNKKRC-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC2=NC(=S)NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C2=NC(=S)NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

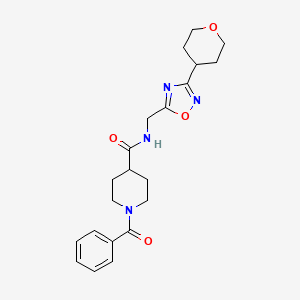

![3-(((4-(4-Fluorophenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2506700.png)

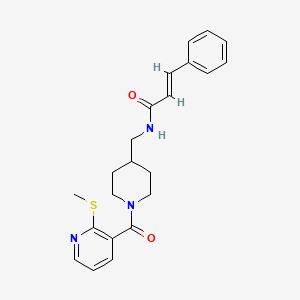

![N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B2506710.png)

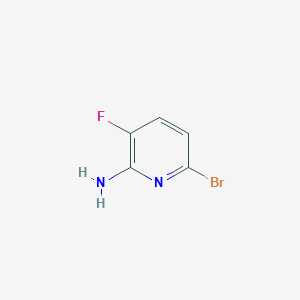

![1'-(4-(Trifluoromethoxy)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2506721.png)